(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione

Catalog No.
S1483146
CAS No.
33879-04-8
M.F
C10H14O3
M. Wt
182.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-...

CAS Number

33879-04-8

Product Name

(3AS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione

IUPAC Name

(3aS,7aS)-3a-hydroxy-7a-methyl-3,4,6,7-tetrahydro-2H-indene-1,5-dione

Molecular Formula

C10H14O3

Molecular Weight

182.22 g/mol

InChI

InChI=1S/C10H14O3/c1-9-4-2-7(11)6-10(9,13)5-3-8(9)12/h13H,2-6H2,1H3/t9-,10+/m1/s1

InChI Key

PUHCDQVSBDIJTM-ZJUUUORDSA-N

SMILES

CC12CCC(=O)CC1(CCC2=O)O

Synonyms

(3αS-cis)-Hexahydro-3α-hydroxy-7α-1H-indene-1,5(4H)-dione

Canonical SMILES

CC12CCC(=O)CC1(CCC2=O)O

Isomeric SMILES

C[C@]12CCC(=O)C[C@]1(CCC2=O)O

(3aS,7aS)-3a-hydroxy-7a-methylhexahydro-1H-indene-1,5(6H)-dione (CAS 33879-04-8), commonly known as the Hajos-Parrish ketol, is an enantiopure (>93% ee) 6,5-bicyclic chiral building block [1]. Originating as the isolable intermediate in the L-proline-catalyzed Hajos-Parrish-Eder-Sauer-Wiechert reaction, it serves as a foundational precursor for the total synthesis of steroids, terpenoids, and complex polycyclic natural products [2]. Unlike its dehydrated enone counterpart, this ketol retains a critical bridgehead hydroxyl group at the 3a-position, making it a required precursor for synthesizing cage-like architectures, such as the octahydro-1H-2,4-methanoindene core of phragmalin-type limonoids, and for enabling stereocontrolled functionalization prior to ring closure or dehydration [3].

Procurement substitution with the dehydrated Hajos-Parrish ketone (CAS 17553-86-5) or the 6,6-bicyclic Wieland-Miescher ketone changes the available synthetic pathways [1]. The dehydrated enone lacks the 3a-hydroxyl group, preventing its use in targets requiring bridgehead oxygenation or specific functionalization at the ring junction [2]. Furthermore, substituting with the 6,6-bicyclic Wieland-Miescher ketone shifts the core scaffold from a perhydroindene (C/D steroid rings) to a decalin system, rendering it incompatible with indane-based target molecules [1]. Finally, attempting to use racemic mixtures necessitates costly and inefficient downstream chiral resolution, whereas the (3aS,7aS)-ketol provides an immediate, high-enantiomeric-excess starting point for asymmetric synthesis [3].

Retention of the 3a-Hydroxyl for Complex Cage Synthesis

In the synthesis of intricate natural products like phragmalin-type limonoids, the presence of a bridgehead hydroxyl is mandatory to construct the octahydro-1H-2,4-methanoindene cage structure [1]. Utilizing the Hajos-Parrish ketol (CAS 33879-04-8) provides the necessary 3a-hydroxy group directly, enabling a 7-step synthesis to the required key intermediate [1]. In contrast, using the dehydrated Hajos-Parrish ketone (CAS 17553-86-5) fails to provide this bridgehead oxygenation, requiring complex, low-yield re-oxidation steps to install the hydroxyl group at the sterically hindered ring junction [1].

Evidence DimensionBridgehead hydroxyl availability for cage synthesis
Target Compound Data3a-hydroxyl retained; enables direct 7-step route to methanoindene intermediate
Comparator Or BaselineDehydrated Hajos-Parrish ketone (CAS 17553-86-5)
Quantified DifferenceEliminates the need for post-synthetic bridgehead re-oxidation
ConditionsTotal synthesis of phragmalin-type limonoid cage structures

Buyers targeting complex limonoids or bridgehead-functionalized steroids must procure the ketol to avoid insurmountable synthetic roadblocks at the ring junction.

6,5-Bicyclic Framework for Steroid C/D Ring Construction

The Hajos-Parrish ketol provides a strict 6,5-bicyclic perhydroindene scaffold, which maps exactly onto the C and D rings of the steroidal backbone [1]. When compared to the Wieland-Miescher ketone, which forms a 6,6-bicyclic decalin system, the HP ketol demonstrates strict structural specificity for indane-derived targets [1]. Computational and experimental template modeling of the L-proline catalyzed cyclization shows that the 6,5-bicyclic system achieves a higher enantiomeric excess (>93% ee) compared to the 6,6-bicyclic system (~73% ee) under identical conditions, highlighting the stereochemical stability of the 5-membered ring ketol intermediate [2].

Evidence DimensionAsymmetric induction efficiency (enantiomeric excess)
Target Compound Data>93% ee for the 6,5-bicyclic ketol
Comparator Or BaselineWieland-Miescher ketone (6,6-bicyclic analogue)
Quantified Difference~20% higher ee in the primary L-proline catalyzed aldol step
ConditionsProline-catalyzed asymmetric ketol cyclization

Procurement of the 6,5-bicyclic ketol is mandatory for steroid C/D ring targets, offering significantly higher baseline enantiopurity than its 6,6-bicyclic counterpart.

Elimination of Downstream Chiral Resolution

Procuring the enantiopure (3aS,7aS)-(+)-ketol directly bypasses the severe yield penalties associated with late-stage chiral resolution of racemic mixtures [1]. The (3aS,7aS) isomer is synthesized via L-proline organocatalysis with an optical yield exceeding 93-95% ee [1]. If a racemic 6,5-bicyclic ketol is used, the maximum theoretical yield of the desired enantiomer during downstream resolution is capped at 50%, often dropping to <30% in practice due to separation inefficiencies [2]. Starting with the enantiopure ketol ensures that subsequent multi-step syntheses (e.g., toward digitalis-like compounds or C7-substituted estranes) maintain high overall atom economy [2].

Evidence DimensionMaximum theoretical yield of target enantiomer
Target Compound Data>93% ee (direct utilization of >93% of the material)
Comparator Or BaselineRacemic ketol mixture
Quantified Difference>43% absolute increase in usable starting material for asymmetric synthesis
ConditionsMulti-step asymmetric synthesis of steroidal derivatives

Purchasing the highly enantiopure (3aS,7aS) form prevents massive material loss during early-stage synthesis, directly reducing procurement volumes and costs.

Synthesis of Phragmalin-Type Limonoids

The ketol is a primary starting material for constructing the octahydro-1H-2,4-methanoindene cage structure, as its 3a-hydroxyl group is strictly required for the bridgehead oxygenation in these complex natural products [1].

Development of Digitalis-Like Cardiotonic Agents

The compound serves as an enantiopure precursor for synthesizing 5-substituted (3aS,7aR)-7a-methylperhydroinden-3a-ol derivatives, which are evaluated as Na+/K+-ATPase inhibitors and inotropic agents [2].

Total Synthesis of C7-Substituted Estranes

The ketol's specific 6,5-bicyclic framework and defined stereocenters allow for the precise construction of the C and D rings of steroidal backbones, facilitating the development of estrogen receptor modulators and radioimaging agents [3].

XLogP3

-0.6

Wikipedia

3a-Hydroxy-7a-methylhexahydro-1H-indene-1,5(4H)-dione

Explore Compound Types